molecular formula C14H15ClN2O2 B2764220 3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide CAS No. 1351619-20-9

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2764220
CAS RN: 1351619-20-9
M. Wt: 278.74
InChI Key: CAXSLXNTZSTVKS-UHFFFAOYSA-N
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Description

“3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide” is an organic compound that belongs to the class of benzamides . Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction . For instance, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, a boronic acid derivative, was obtained by a five-step substitution reaction .


Molecular Structure Analysis

The structure of similar compounds was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole have been reported . The average mass is 179.219 Da and the monoisotopic mass is 179.105865 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 327.7±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

  • Dopamine Receptor Research

    • This compound has shown significant binding affinity for dopamine D-2 receptors in the rat brain, making it a useful tool in studies of central dopamine D-2 receptors both in vitro and in vivo (Köhler et al., 1985).
  • Melanoma Research

    • Derivatives of this compound have demonstrated cytotoxicity against melanoma cells, indicating potential use in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
  • Antipsychotic Drug Development

    • Synthesized derivatives of this compound, like YM-43611, have shown high affinity for dopamine D3 and D4 receptors with potential applications in antipsychotic drug development (Ohmori et al., 1996).
  • Neurochemical Research

    • YM-43611, a novel benzamide, has been studied for its neurochemical properties, revealing potent affinities for D2-like receptors, which could be significant for neurological disorder treatments (Hidaka et al., 1996).
  • Antioxidant Activity Research

    • Some derivatives of this compound have been synthesized and identified as potent antioxidants, which could have implications for oxidative stress-related diseases (Tumosienė et al., 2019).
  • Cancer Therapy

    • N-pyridyl benzamide derivatives have been found to be active in animal models of epilepsy and pain, indicating potential applications in cancer therapy (Amato et al., 2011).
  • Herbicide Development

    • Related compounds, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active, suggesting potential agricultural applications (Viste et al., 1970).

properties

IUPAC Name

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-3-1-2-9(6-10)14(19)16-11-7-13(18)17(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXSLXNTZSTVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide

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